molecular formula C15H15N3O2 B5109329 5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine

5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine

Cat. No.: B5109329
M. Wt: 269.30 g/mol
InChI Key: FPHIVFIZEDBOIU-UHFFFAOYSA-N
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Description

5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine is a complex organic compound that features a nitro group, a tetrahydronaphthalene moiety, and a pyridin-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 1,2,3,4-tetrahydronaphthalene to introduce the nitro group, followed by the coupling of the resulting nitro compound with pyridin-2-amine under specific conditions. Catalysts such as palladium or platinum are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Safety measures are crucial due to the handling of reactive intermediates and the potential hazards associated with nitro compounds .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine is unique due to the presence of both the nitro group and the pyridin-2-amine moiety, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-18(20)12-8-9-15(16-10-12)17-14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,8-10,14H,3,5,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHIVFIZEDBOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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